silane CAS No. 89333-83-5](/img/structure/B14398677.png)
[1-(4-Methoxyphenyl)prop-2-en-1-yl](trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxyphenyl)prop-2-en-1-ylsilane: is an organosilicon compound characterized by the presence of a methoxyphenyl group attached to a prop-2-en-1-yl chain, which is further bonded to a trimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)prop-2-en-1-ylsilane typically involves the reaction of 4-methoxybenzaldehyde with allyltrimethylsilane in the presence of a Lewis acid catalyst such as titanium tetrachloride. The reaction proceeds via a nucleophilic addition mechanism, resulting in the formation of the desired product. The reaction conditions generally include an inert atmosphere, low temperatures, and anhydrous solvents to prevent side reactions and ensure high yields.
Industrial Production Methods: While specific industrial production methods for 1-(4-Methoxyphenyl)prop-2-en-1-ylsilane are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques such as distillation or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the double bond in the prop-2-en-1-yl chain, converting it to a single bond and forming the corresponding alkane.
Substitution: The trimethylsilyl group can be substituted with other functional groups through reactions with nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Typical reducing agents are sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Reagents such as halogens, acids, and bases can facilitate substitution reactions.
Major Products:
Oxidation: Quinones, phenols, and other oxidized aromatic compounds.
Reduction: Saturated alkanes and alcohols.
Substitution: Various substituted silanes and organosilicon compounds.
Scientific Research Applications
Chemistry:
Organic Synthesis: 1-(4-Methoxyphenyl)prop-2-en-1-ylsilane is used as a building block in the synthesis of more complex organic molecules, particularly in the formation of carbon-silicon bonds.
Catalysis: The compound can serve as a ligand or a precursor in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Biology and Medicine:
Drug Development: The unique structural features of the compound make it a potential candidate for drug discovery and development, particularly in the design of novel therapeutic agents.
Biological Probes: The compound can be used as a probe in biological studies to investigate the interactions and functions of various biomolecules.
Industry:
Materials Science: 1-(4-Methoxyphenyl)prop-2-en-1-ylsilane is utilized in the development of advanced materials, including polymers, coatings, and adhesives, due to its ability to impart desirable properties such as hydrophobicity and thermal stability.
Mechanism of Action
The mechanism by which 1-(4-Methoxyphenyl)prop-2-en-1-ylsilane exerts its effects is primarily through its interactions with various molecular targets. The compound can form stable complexes with metal ions, act as a nucleophile or electrophile in chemical reactions, and participate in hydrogen bonding and π-π interactions. These interactions influence the reactivity and stability of the compound, making it a versatile tool in chemical and biological research.
Comparison with Similar Compounds
- 1-(4-Methoxyphenyl)prop-2-en-1-ylsilane
- 1-(4-Methoxyphenyl)prop-2-en-1-ylsilane
- 1-(4-Methoxyphenyl)prop-2-en-1-ylsilane
Comparison:
- Structural Differences: The primary difference between 1-(4-Methoxyphenyl)prop-2-en-1-ylsilane and its similar compounds lies in the substituents attached to the silicon atom. These variations can significantly impact the compound’s reactivity, solubility, and overall chemical behavior.
- Unique Properties: 1-(4-Methoxyphenyl)prop-2-en-1-ylsilane is unique due to its specific combination of a methoxyphenyl group and a trimethylsilyl group, which imparts distinct electronic and steric effects, making it particularly useful in certain synthetic and industrial applications.
Properties
CAS No. |
89333-83-5 |
|---|---|
Molecular Formula |
C13H20OSi |
Molecular Weight |
220.38 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)prop-2-enyl-trimethylsilane |
InChI |
InChI=1S/C13H20OSi/c1-6-13(15(3,4)5)11-7-9-12(14-2)10-8-11/h6-10,13H,1H2,2-5H3 |
InChI Key |
MOUMPXWVAWBKIW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C=C)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


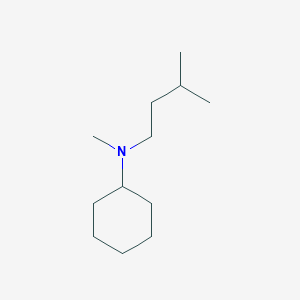
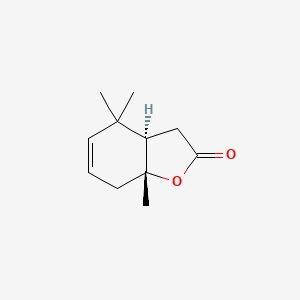
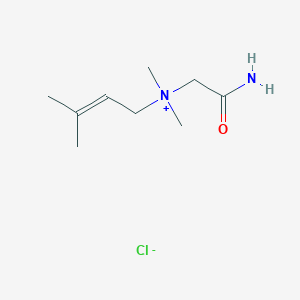
![{[2,2-Diphenyl-3-(propan-2-yl)oxetan-3-yl]oxy}(trimethyl)silane](/img/structure/B14398631.png)

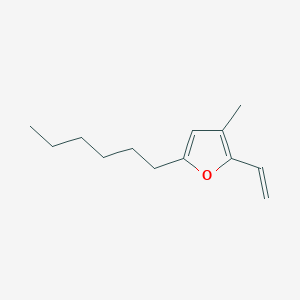

![2-[[2-(Diethylamino)-6-(2-hydroxyethylamino)pyrimidin-4-yl]amino]ethanol](/img/structure/B14398663.png)
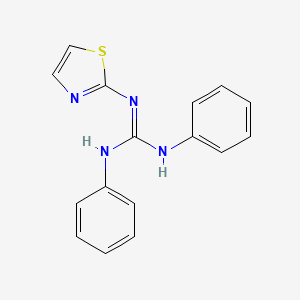
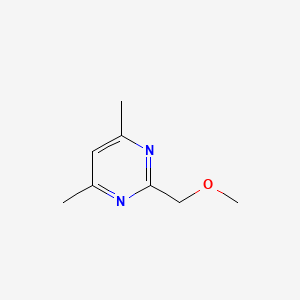
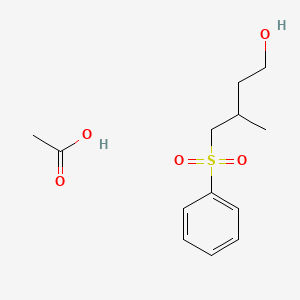
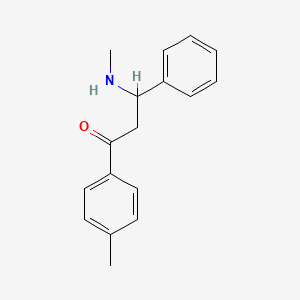

![3-[1-(4-Chlorophenyl)-3-oxobutyl]-4-hydroxy-6-methyl-2h-pyran-2-one](/img/structure/B14398696.png)
